
4-bromo-2,3-dihydro-1H-indene
Overview
Description
4-Bromo-2,3-dihydro-1H-indene is an organic compound with the molecular formula C9H9Br It is a brominated derivative of 2,3-dihydro-1H-indene, featuring a bromine atom attached to the fourth carbon of the indene ring
Mechanism of Action
Target of Action
It is known that indole derivatives, which 4-bromo-2,3-dihydro-1h-indene is a part of, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes and are often the targets for treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . The downstream effects of these pathways can lead to a wide range of biological responses.
Pharmacokinetics
It is suggested that the compound has low gastrointestinal absorption and is bbb permeant . These properties can impact the bioavailability of this compound, influencing its effectiveness.
Result of Action
Given the wide range of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. It is generally known that factors such as temperature, pH, and presence of other compounds can affect the stability and efficacy of chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-2,3-dihydro-1H-indene typically involves the bromination of 2,3-dihydro-1H-indene. One common method is the reaction of 2,3-dihydro-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of bromine as a reagent and appropriate solvents ensures the efficient production of the compound.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 4-hydroxy-2,3-dihydro-1H-indene.
Reduction Reactions: The compound can be reduced to 2,3-dihydro-1H-indene using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of 4-bromo-1H-indene-1,3-dione.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
- 4-Hydroxy-2,3-dihydro-1H-indene
- 2,3-Dihydro-1H-indene
- 4-Bromo-1H-indene-1,3-dione
Scientific Research Applications
4-Bromo-2,3-dihydro-1H-indene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of novel materials with specific electronic properties.
Pharmaceutical Research: It is investigated for its potential use in the synthesis of biologically active compounds.
Chemical Biology: The compound is used in studies involving the modification of biomolecules.
Comparison with Similar Compounds
2,3-Dihydro-1H-indene: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-2,3-dihydro-1H-indene: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
4-Fluoro-2,3-dihydro-1H-indene: Contains a fluorine atom, which affects its electronic properties and reactivity.
Uniqueness: 4-Bromo-2,3-dihydro-1H-indene is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in organic synthesis and other applications where specific reactivity is required.
Biological Activity
4-Bromo-2,3-dihydro-1H-indene is a bicyclic organic compound that belongs to the indene family. Its structure features a bromine atom at the 4-position of the indene ring, which significantly influences its chemical reactivity and biological activity. This article delves into the biological properties of this compound, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
This compound exhibits a range of biological activities primarily due to its ability to interact with various molecular targets. The compound is known to affect several biochemical pathways, leading to diverse pharmacological effects:
- Antiviral Activity : Indole derivatives, including this compound, have shown promise in antiviral applications by inhibiting viral replication mechanisms.
- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various signaling pathways.
- Antimicrobial Effects : The compound has been evaluated for its ability to combat bacterial and fungal infections, demonstrating significant antimicrobial activity .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests low gastrointestinal absorption but high permeability across the blood-brain barrier (BBB), which can be advantageous for central nervous system (CNS) targeting.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and its derivatives. Below are notable findings:
- Anticancer Activity : A study demonstrated that derivatives of this compound showed significant cytotoxic effects against breast cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis.
- Antidiabetic Effects : Another research highlighted the antidiabetic potential of indole derivatives, suggesting that this compound could enhance insulin sensitivity and glucose uptake in muscle cells .
- Neuroprotective Properties : Preliminary studies indicate that this compound may provide neuroprotection against oxidative stress-induced neuronal damage, making it a candidate for further investigation in neurodegenerative diseases .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to structurally similar compounds:
Compound | Anticancer Activity | Antimicrobial Activity | Antidiabetic Activity |
---|---|---|---|
This compound | High | Moderate | Moderate |
4-Chloro-2,3-dihydro-1H-indene | Moderate | High | Low |
4-Fluoro-2,3-dihydro-1H-indene | Low | Moderate | High |
Properties
IUPAC Name |
4-bromo-2,3-dihydro-1H-indene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Br/c10-9-6-2-4-7-3-1-5-8(7)9/h2,4,6H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQMGSFTMQWFPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471696 | |
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6134-53-8 | |
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60471696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-2,3-dihydro-1H-indene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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